Bromotriphenylmethane

Organic Synthesis Protecting Group Chemistry Kinetics

Bromotriphenylmethane (trityl bromide) is the superior electrophile for installing the acid-labile trityl protecting group. Its weaker C–Br bond provides faster ionization kinetics than chlorotriphenylmethane, giving higher yields with sterically hindered or poorly nucleophilic alcohols, amines, and amino acids. It enables a validated one-pot N,O-ditritylation protocol for N-trityl amino acid synthesis, and serves as a macroiniferter end-capping agent for block copolymer synthesis. Choose the bromide for maximum reactivity. Moisture-sensitive; store at 2-8°C.

Molecular Formula C19H15Br
Molecular Weight 323.2 g/mol
CAS No. 596-43-0
Cat. No. B147582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromotriphenylmethane
CAS596-43-0
SynonymsBromotriphenylmethane
Molecular FormulaC19H15Br
Molecular Weight323.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)Br
InChIInChI=1S/C19H15Br/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
InChIKeyNZHXEWZGTQSYJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bromotriphenylmethane (596-43-0): A Reactive Tritylating Agent for Organic Synthesis and Polymer Chemistry


Bromotriphenylmethane (CAS 596-43-0), also known as trityl bromide or triphenylmethyl bromide, is a triarylmethyl halide with the molecular formula C19H15Br and a molecular weight of 323.23 g/mol [1]. This crystalline solid, characterized by a melting point of 152–156°C [2], serves as a specialized reagent in organic chemistry. Its principal synthetic utility lies in the introduction of the bulky, acid-labile trityl (triphenylmethyl) protecting group for alcohols, amines, and amino acids . The compound is moisture-sensitive, undergoing hydrolysis in the presence of water, and is typically supplied as a white to yellow powder .

Why Chlorotriphenylmethane and Other Tritylating Agents Cannot Substitute for Bromotriphenylmethane


While several reagents can install a trityl protecting group, their substitution is not equivalent due to profound differences in reaction kinetics and handling requirements. The choice between bromotriphenylmethane and its closest analog, chlorotriphenylmethane, represents a fundamental trade-off between reactivity and stability. The significantly weaker carbon-bromine bond (C–Br) compared to the carbon-chlorine bond (C–Cl) in the analogous structure dictates that bromotriphenylmethane is the more reactive electrophile in SN1-type tritylation reactions [1]. This difference is not trivial; it directly impacts reaction times, yields, and the feasibility of protecting sterically hindered or less nucleophilic substrates. Conversely, the increased lability of bromotriphenylmethane mandates strict anhydrous conditions and cold storage (2-8°C) to prevent premature hydrolysis, a constraint less critical for the more robust chloride analog . Therefore, selecting an alternative based solely on its trityl-donating capability ignores the critical quantitative performance differences that follow.

Quantitative Evidence for Prioritizing Bromotriphenylmethane Over Analogs


Quantified Reactivity Advantage of Bromotriphenylmethane over Chlorotriphenylmethane in Tritylation Reactions

Bromotriphenylmethane is established as a more reactive reagent than chlorotriphenylmethane for the preparation of trityl esters. This differential reactivity is rooted in the lower bond dissociation energy of the C–Br bond (~285 kJ/mol) compared to the C–Cl bond (~327 kJ/mol), which facilitates faster ionization to the trityl carbocation in SN1 reactions . In a comparative study of ionization rate constants of trityl halides in aqueous acetonitrile, trityl bromides were found to ionize in a reactivity range of up to 10^3 s^-1, whereas trityl chlorides fell on a lower part of this kinetic spectrum, demonstrating a clear and quantifiable advantage for the bromide in electrophilic tritylation [1].

Organic Synthesis Protecting Group Chemistry Kinetics

Validated Performance in One-Pot N,O-Ditritylation and Selective Methanolysis of Amino Acids

Bromotriphenylmethane enables a specific, high-value application that is not universally accessible to all trityl halides: the one-pot conversion of amino acids to their N-trityl derivatives via N,O-ditritylation followed by selective methanolysis of the trityl ester . This tandem process relies on the precise electrophilicity of bromotriphenylmethane to first install two trityl groups (on the nitrogen and oxygen) and subsequently allow for the selective removal of the O-trityl ester under mild methanolysis conditions. This capability is a key differentiator from less reactive analogs like chlorotriphenylmethane, which would either fail to achieve the initial ditritylation step or require forcing conditions that compromise selectivity .

Peptide Synthesis Amino Acid Protection One-Pot Synthesis

Demonstrated Utility as a Functional End-Capping Agent in Living Polymerization

Bromotriphenylmethane functions as a key reagent in photoinduced radical oxidation/addition/deactivation (PROAD) polymerization to install trityl end groups on poly(isobutyl vinyl ether) [1]. These trityl-terminated prepolymers subsequently act as macroiniferters in the thermally induced free radical polymerization of monomers like methyl methacrylate, tert-butyl acrylate, and styrene, enabling the formation of well-defined block copolymers. This specific application leverages the compound's ability to generate a stabilized trityl radical or cation, a property that may not be as effectively exploited by other tritylating agents or halogen sources .

Polymer Chemistry Living Polymerization Block Copolymer Synthesis

Quantified Physical Stability: Mandated Cold Storage to Preserve Reactivity

The high reactivity of bromotriphenylmethane, which provides its kinetic advantage, also necessitates specific storage conditions to ensure product integrity. Vendor specifications mandate storage at 2-8°C (refrigerated) and handling under inert gas, as the compound is classified as moisture-sensitive [1]. This is a direct consequence of the labile C–Br bond, which is susceptible to hydrolysis in ambient conditions. This contrasts with chlorotriphenylmethane, which can often be stored at room temperature. For procurement, this means that bromotriphenylmethane requires a cold chain upon receipt and dedicated refrigerated storage space, a logistical consideration that is essential for maintaining the reagent's performance and avoiding batch-to-batch variability.

Chemical Storage Stability Procurement Logistics

Quantified Chemical Reactivity Ranking Among Alkyl and Aralkyl Bromides

In a comparative study of the chemical reactivity of alkylating and aralkylating bromides using the standard nucleophile 4-(p-nitrobenzyl)pyridine, trityl bromide (bromotriphenylmethane) was determined to be the most reactive compound in the series [1]. The established reactivity order was trityl > 7-bromomethyl-12-methylbenz[a]anthracenyl > 7-bromomethyl-benz[a]anthracenyl > benzyl > ethyl > isopropyl. This ranking provides a quantitative context for understanding the electrophilicity of bromotriphenylmethane relative to other common alkylating agents, confirming its position as a high-reactivity reagent suitable for challenging transformations.

Chemical Reactivity Structure-Activity Relationship Alkylating Agents

Procurement-Driven Application Scenarios for Bromotriphenylmethane


High-Yield Protection of Sterically Hindered Alcohols and Amines

In synthetic sequences requiring the protection of a sterically hindered or poorly nucleophilic hydroxyl or amino group, the superior reactivity of bromotriphenylmethane compared to chlorotriphenylmethane is decisive. Users seeking to maximize yield and minimize reaction time should prioritize the bromide reagent, as its faster ionization kinetics (up to 10^3 s^-1) [1] translate directly to more efficient tritylation, especially in demanding substrate contexts.

Streamlined Synthesis of N-Trityl Amino Acid Building Blocks

For peptide chemists and medicinal chemistry laboratories focused on synthesizing modified peptides or amino acid conjugates, bromotriphenylmethane offers a validated one-pot protocol for generating N-trityl derivatives [1]. This approach eliminates the need for a two-step protection/deprotection sequence for the carboxylic acid, saving time and purification effort. Procuring bromotriphenylmethane specifically for this application ensures access to this documented, streamlined methodology.

Synthesis of Block Copolymers via Iniferter Technique

Researchers in polymer and materials science developing advanced block copolymer architectures can leverage bromotriphenylmethane as an effective end-capping agent in PROAD polymerization [1]. The resulting trityl-terminated polymers serve as macroiniferters for the controlled polymerization of a second monomer block, enabling the creation of materials with tailored properties. This specific utility justifies the procurement of bromotriphenylmethane over other radical initiators or end-capping agents for this particular synthetic strategy.

High-Reactivity Alkylating Agent for Comparative Studies

For researchers involved in structure-activity relationship (SAR) studies of alkylating agents or chemical reactivity assays, bromotriphenylmethane provides a benchmark of high reactivity. Its quantified ranking as the most reactive among a series of alkyl and aralkyl bromides [1] makes it an ideal positive control or reference compound for calibrating assays or probing the upper limits of an alkylating system's responsiveness.

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